
3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-Dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” is a complex organic compound that belongs to the class of isoquinolines and indoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and indole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining isoquinoline and indole derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the dihydroisoquinoline ring through intramolecular cyclization.
Methoxylation: Introducing the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities, are of significant interest in medicinal chemistry.
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Indole Derivatives: Compounds like tryptamine and serotonin.
Uniqueness
The uniqueness of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” lies in its combined structural features of both isoquinoline and indole moieties, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
902321-61-3 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-(5-methoxy-3-methyl-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-13-17-11-16(24-2)7-8-18(17)21-19(13)20(23)22-10-9-14-5-3-4-6-15(14)12-22/h3-8,11,21H,9-10,12H2,1-2H3 |
InChIキー |
LOKPZSYSPZDXJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCC4=CC=CC=C4C3 |
溶解性 |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


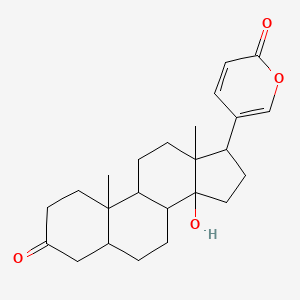
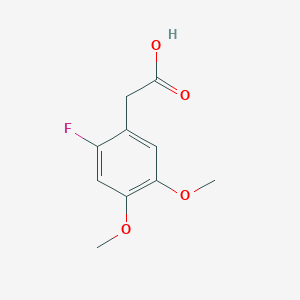

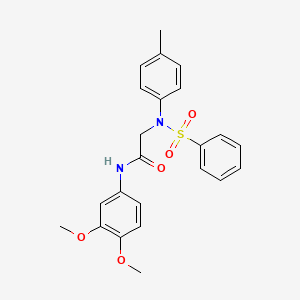
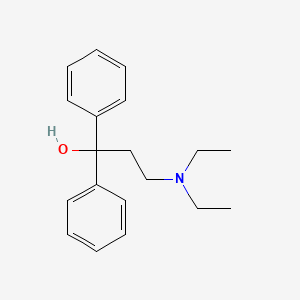
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)

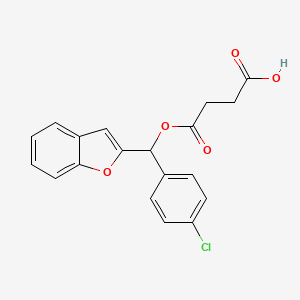
![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
